Cytidine 5'-triphosphate trisodium salt
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Overview
Description
Cytidine 5’-triphosphate trisodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a high-energy molecule and acts as a substrate for RNA synthesis. This compound also plays a crucial role in the synthesis of glycerophospholipids and the glycosylation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate trisodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-triphosphate trisodium salt often involves enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase can catalyze the transfer of phosphate groups to cytidine diphosphate, forming cytidine 5’-triphosphate. This method is preferred for large-scale production due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Phosphorylation: It can donate phosphate groups to other molecules, a critical step in many biochemical pathways.
Hydrolysis: The compound can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It reacts with phosphocholine to form CDP-choline, an essential intermediate in phospholipid biosynthesis.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents like phosphorus oxychloride or pyrophosphate.
Hydrolysis: Typically occurs in the presence of water and enzymes such as nucleotidases.
Condensation: Involves enzymes like CTP:phosphocholine cytidylyltransferase and occurs in aqueous conditions.
Major Products
CDP-choline: Formed during the synthesis of phosphatidylcholine.
Cytidine diphosphate: A product of hydrolysis reactions.
Scientific Research Applications
Cytidine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Mechanism of Action
Cytidine 5’-triphosphate trisodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerases during transcription . Additionally, it acts as a coenzyme in the synthesis of glycerophospholipids and the glycosylation of proteins . The compound also interacts with various enzymes, such as aspartate carbamoyltransferase, to regulate pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Another high-energy nucleoside triphosphate involved in cellular energy transfer.
Guanosine triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate trisodium salt is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike ATP, which is primarily an energy carrier, cytidine 5’-triphosphate trisodium salt has specialized functions in nucleic acid and lipid metabolism .
Biological Activity
Cytidine 5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate that plays a crucial role in various biological processes, including RNA synthesis and lipid metabolism. This article provides a comprehensive overview of the biological activity of CTP, highlighting its mechanisms, applications, and relevant research findings.
Overview of CTP
CTP is involved in several key biochemical pathways:
- RNA Synthesis : CTP is a substrate for RNA polymerases during the transcription process, contributing to the synthesis of RNA from DNA templates .
- Phosphatidylcholine Formation : CTP participates in the synthesis of phosphatidylcholine, a major component of cell membranes. It reacts with phosphocholine to produce CDP-choline, which is essential for membrane integrity and cell signaling .
- Sialylation : CTP is involved in the formation of CMP-N-acylneuraminic acid, an important intermediate for glycoprotein and glycolipid sialylation .
CTP exerts its biological effects through various mechanisms:
- Substrate for Enzymatic Reactions : CTP serves as a substrate for cytidylyltransferases, which catalyze the transfer of the cytidine moiety to other molecules, facilitating the formation of complex biomolecules .
- Regulation of Cellular Processes : By participating in lipid metabolism and RNA synthesis, CTP influences cell proliferation and differentiation. Its role in phosphatidylcholine synthesis is particularly significant in cancer biology, where altered lipid metabolism is often observed .
Antiviral Activity
Recent studies have explored the antiviral potential of nucleoside triphosphates, including CTP derivatives. For instance:
- Prodrug Development : A study developed a prodrug (HLB-0532247) that enhances intracellular levels of ddhCTP (a derivative of cytidine), demonstrating potent antiviral effects against Zika and West Nile viruses. This approach highlights how manipulating CTP-related pathways can lead to effective antiviral strategies .
Clinical Applications
CTP has been investigated for its therapeutic potential in various medical conditions:
- Neuralgia Treatment : A randomized controlled trial assessed the efficacy of a combination therapy involving uridine, cytidine, and vitamin B12 in treating neuralgias caused by nerve compression. The results indicated significant pain reduction and improved functionality in patients receiving the nucleotide combination compared to those treated with vitamin B12 alone .
Data Table: Summary of Biological Activities
Case Studies
- Antiviral Efficacy Study :
- Neuralgia Treatment Study :
Properties
Molecular Formula |
C9H13N3Na3O14P3 |
---|---|
Molecular Weight |
549.10 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
HZQKYJNQQBPWQM-LLWADOMFSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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